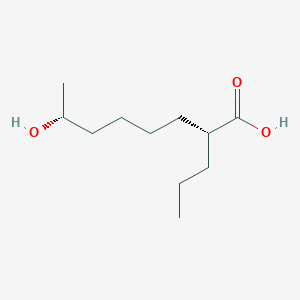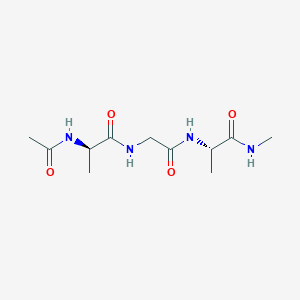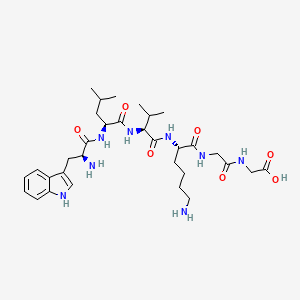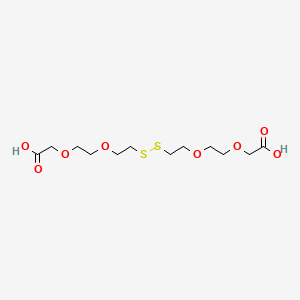
3,6,13,16-Tetraoxa-9,10-dithiaoctadecane-1,18-dioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,13,16-Tetraoxa-9,10-dithiaoctadecanedioic acid is a complex organic compound characterized by its unique structure, which includes multiple oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,13,16-Tetraoxa-9,10-dithiaoctadecanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of diols with thioacetic acid under controlled conditions to introduce the sulfur atoms into the molecular structure. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,6,13,16-Tetraoxa-9,10-dithiaoctadecanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: In these reactions, one functional group in the molecule is replaced by another, which can significantly modify the compound’s behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can result in a wide range of derivatives, each with unique properties.
Scientific Research Applications
3,6,13,16-Tetraoxa-9,10-dithiaoctadecanedioic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein folding.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3,6,13,16-Tetraoxa-9,10-dithiaoctadecanedioic acid exerts its effects involves its interaction with various molecular targets. The compound’s multiple oxygen and sulfur atoms allow it to form strong bonds with metals and other reactive species, facilitating catalytic processes and other chemical reactions. The pathways involved often include complex coordination chemistry and electron transfer mechanisms.
Comparison with Similar Compounds
Similar Compounds
3,6,13,16-Tetraoxa-9,10-dithiaoctadecane-1,18-diol: This compound is structurally similar but lacks the carboxylic acid groups, resulting in different chemical properties and reactivity.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another related compound, which includes nitrogen atoms in its structure, leading to distinct applications and behavior.
Uniqueness
3,6,13,16-Tetraoxa-9,10-dithiaoctadecanedioic acid stands out due to its specific combination of oxygen and sulfur atoms, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical interactions and stability under various conditions.
Properties
CAS No. |
579493-69-9 |
|---|---|
Molecular Formula |
C12H22O8S2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C12H22O8S2/c13-11(14)9-19-3-1-17-5-7-21-22-8-6-18-2-4-20-10-12(15)16/h1-10H2,(H,13,14)(H,15,16) |
InChI Key |
SASCKGQDEZXPQJ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(=O)O)OCCSSCCOCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


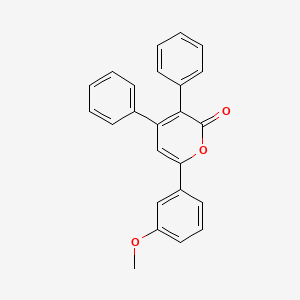
![[(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14214581.png)
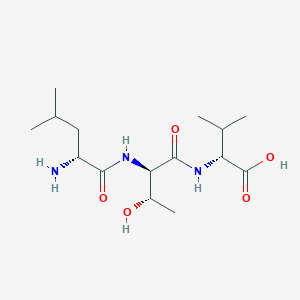


![Pyrazolo[3,4-A]pyrrolizine](/img/structure/B14214608.png)

![1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14214622.png)
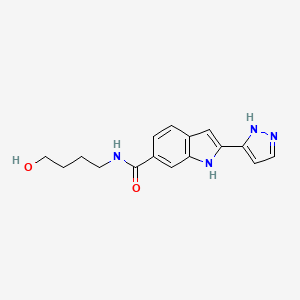
![4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14214634.png)
![Acetic acid, [[(4-methoxyphenyl)methyl]thio](phenylamino)-, ethyl ester](/img/structure/B14214637.png)
